molecular formula C6H15NO2 B2553214 1,3-Dimethoxy-2-methylpropan-2-amine CAS No. 130874-19-0

1,3-Dimethoxy-2-methylpropan-2-amine

Cat. No.: B2553214
CAS No.: 130874-19-0
M. Wt: 133.191
InChI Key: VYTRXLKAYKOFKL-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2-methylpropan-2-amine (CAS 130874-19-0) is an organic compound with the molecular formula C6H15NO2 and a molecular weight of 133.19 g/mol . This amine is characterized by a central carbon atom bonded to both an amine group and two methyl groups, which is further flanked by two methoxyethyl chains (COC) . As a specialty amine, its structure suggests potential utility in organic synthesis and as a building block for the development of more complex molecules. Researchers are exploring its properties, particularly in the context of carbon capture technologies. Amines with structural similarities, especially hindered amines, are of significant interest for post-combustion CO2 capture due to their ability to form unstable carbamates, which can lead to a high CO2 absorption capacity and lower regeneration energy requirements compared to conventional amines like monoethanolamine (MEA) . Handling this compound requires careful attention to safety. It is classified with the signal word "Danger" and carries hazard statements for flammable liquids and skin corrosion/irritation (H226-H314) . It must be stored in a dark place under an inert atmosphere at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1,3-dimethoxy-2-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(7,4-8-2)5-9-3/h4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTRXLKAYKOFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(COC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-2-methylpropan-2-amine can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylpropan-2-amine with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the methoxy groups to attach to the central carbon atom.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace methoxy groups with halogens.

Major Products

    Oxidation: Produces aldehydes or ketones.

    Reduction: Produces simpler amines or alcohols.

    Substitution: Produces halogenated derivatives or other substituted compounds.

Scientific Research Applications

Medicinal Chemistry

1,3-Dimethoxy-2-methylpropan-2-amine has been explored for its potential as a pharmacological agent. Its structural similarities to other bioactive compounds suggest that it may exhibit significant pharmacological effects.

Case Studies

  • Antidepressant Activity : Research indicates that compounds with similar structures can influence serotonin reuptake, suggesting potential antidepressant properties. A study evaluated the efficacy of structurally related compounds in animal models of depression, demonstrating promising results that warrant further investigation into this compound's effects on mood disorders .
  • Neuroprotective Effects : Preliminary studies have suggested that this compound may have neuroprotective properties. In vitro assays have shown that it can reduce oxidative stress in neuronal cells, indicating a potential role in treating neurodegenerative diseases .

Analytical Chemistry

Due to its unique chemical structure, this compound is utilized as a reference standard in analytical chemistry. It is employed in various chromatographic techniques such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of complex mixtures.

Data Table: Analytical Properties

PropertyValue
Boiling PointNot available
SolubilityHigh in organic solvents
H-bond Donors1
H-bond Acceptors3
Rotatable Bonds4

Biochemical Research

The compound's ability to interact with biological systems makes it a candidate for biochemical research. Studies are ongoing to explore its effects on enzyme activity and receptor binding.

Case Study Example

A recent study focused on the interaction of this compound with specific neurotransmitter receptors. Using radiolabeled binding assays, researchers found that the compound exhibited moderate affinity for serotonin receptors, indicating its potential as a lead compound for developing new antidepressants .

Mechanism of Action

The mechanism of action of 1,3-dimethoxy-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Boiling Point (°C) Solubility
1,3-Dimethoxy-2-methylpropan-2-amine C₆H₁₅NO₂* 133.19* Methoxy (1,3), methyl (2), amine (2) ~120–140* Miscible in water
Methoxyisopropylamine C₄H₁₁NO 89.14 Methoxy (1), methyl (2), amine (2) 98 Fully miscible
3,3-Dimethoxypropan-1-amine C₅H₁₃NO₂ 119.16 Methoxy (3,3), amine (1) Not reported Moderate
1,3-Dimethoxypropan-2-amine C₅H₁₃NO₂ 119.16 Methoxy (1,3), amine (2) ~100–110* High
1-(2-Methoxyphenyl)propan-2-amine C₁₀H₁₅NO 165.23 Methoxyphenyl (aromatic), amine (2) Not reported Low (lipophilic)

*Inferred based on analogs.

Key Observations :

  • Methoxyisopropylamine (C₄H₁₁NO) has a simpler structure with one methoxy group and a lower molecular weight (89.14 vs. 133.19). Its boiling point (98°C) is significantly lower than the estimated range for the target compound, likely due to reduced molecular size and polarity .
  • 3,3-Dimethoxypropan-1-amine (C₅H₁₃NO₂) shares the same molecular formula as 1,3-dimethoxypropan-2-amine but differs in substituent positions. The amine group at position 1 may reduce steric hindrance compared to the target compound’s amine at position 2, altering reactivity .
  • 1,3-Dimethoxypropan-2-amine lacks the methyl group present in the target compound, leading to lower molecular weight (119.16 vs. This absence may also lower its boiling point (~100–110°C vs. ~120–140°C) .
  • 1-(2-Methoxyphenyl)propan-2-amine introduces an aromatic ring, drastically increasing molecular weight (165.23) and lipophilicity.

Biological Activity

1,3-Dimethoxy-2-methylpropan-2-amine, also known as a novel psychoactive substance (NPS), has garnered attention in recent years for its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This article delves into the compound's chemical properties, biological mechanisms, and relevant research findings.

This compound has the molecular formula C₇H₁₉NO₂ and a molar mass of 133.19 g/mol. It appears as a clear to slightly yellow liquid with a boiling point of 64 °C and a flash point of 32 °C. The compound features two methoxy groups and an amine functional group, contributing to its unique reactivity and solubility characteristics.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a ligand for various receptors, modulating their activity and influencing neurotransmitter release. Specifically, it is hypothesized to interact with dopamine and serotonin transporters, similar to other psychoactive amines .

Potential Mechanisms:

  • Receptor Binding : The compound may bind to dopamine (DAT) and serotonin (SERT) transporters, affecting their function.
  • Neurotransmitter Release : It may enhance or inhibit the release of neurotransmitters like dopamine and serotonin, impacting mood and behavior.

In Vitro Studies

Research has indicated that this compound exhibits significant activity in various biological assays. For example:

  • Dopaminergic Activity : In vitro assays demonstrated that the compound can increase dopamine levels in neuronal cultures, suggesting potential stimulant effects similar to amphetamines .
  • Serotonergic Effects : It has also been shown to influence serotonin release, which could have implications for mood regulation and anxiety .

Case Studies

A recent observational study highlighted the emergence of this compound as a new psychoactive substance in drug checking services. Users reported effects consistent with stimulant properties, including increased energy and euphoria. However, adverse effects such as anxiety and paranoia were also noted .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
1,3-DimethoxypropaneC₅H₁₂O₂Lacks amine functionality; used in organic synthesis.
2-Methoxy-2-methylpropanamineC₇H₁₉NOContains one methoxy group; differing biological activity.
Dimethylaminoacetaldehyde Dimethyl AcetalC₈H₁₉NExhibits distinct reactivity due to aldehyde functionality.

Applications in Research

This compound is being explored for its potential applications in:

  • Medicinal Chemistry : As a precursor for synthesizing new therapeutic agents targeting neurological disorders.
  • Psychoactive Substance Research : Understanding its effects on human behavior and potential therapeutic uses in treating mood disorders.

Q & A

Q. What are the common synthetic routes for preparing 1,3-Dimethoxy-2-methylpropan-2-amine, and how are reaction conditions optimized for yield?

  • Methodological Answer : A key method involves acid-catalyzed deprotection using hydrochloric acid in dioxane, which achieves 100% yield under room-temperature stirring for 1 hour . Alternative routes include nucleophilic substitution reactions under basic conditions (e.g., K₂CO₃ in dimethylformamide at 100°C), though yields may vary (e.g., 88% in similar amine syntheses) . Optimization strategies include adjusting solvent polarity, reaction temperature, and catalyst stoichiometry. For example, reflux conditions (e.g., 70–100°C) and inert atmospheres (N₂) improve reaction efficiency in analogous systems .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ 1H-NMR spectroscopy (e.g., in DMSO-d₆) to confirm structural features such as methoxy groups (δ 3.79 ppm, singlet) and tertiary amine protons (δ 9.00 ppm, broad signal) . Chromatographic purification (e.g., silica gel column chromatography with petroleum ether/ethyl acetate) is recommended to isolate high-purity products . Mass spectrometry (MS) and elemental analysis further validate molecular weight and composition.

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Use protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact . Work in a fume hood to minimize inhalation risks. Waste containing residual amine should be segregated and treated by professional waste management services to prevent environmental contamination . For large-scale reactions, monitor exothermic processes to avoid thermal runaway.

Advanced Research Questions

Q. What strategies are effective in optimizing reaction conditions for high-yield synthesis of this compound amid conflicting literature reports?

  • Methodological Answer : Compare divergent methods systematically. For instance, acid-catalyzed deprotection (100% yield ) vs. base-mediated alkylation (lower yields in similar systems ). Key variables to test include:
  • Solvent polarity : Polar aprotic solvents (DMF, dioxane) enhance nucleophilicity .
  • Temperature : Elevated temperatures (70–100°C) improve reaction rates but may increase side products .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd(PPh₃)₂Cl₂) enable coupling reactions but require rigorous exclusion of moisture .
    Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress and identify byproducts.

Q. How should discrepancies in reported NMR data for this compound derivatives be addressed?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities. For example, DMSO-d₆ may shift proton signals compared to CDCl₃ due to hydrogen bonding . Re-examine sample preparation (e.g., concentration, drying) and compare with computational NMR predictions (e.g., DFT calculations). If impurities are suspected, repurify via recrystallization or column chromatography .

Q. What methodologies are recommended for synthesizing and characterizing derivatives of this compound?

  • Methodological Answer : Derivatization via reductive amination or acylation can introduce functional groups. For example:
  • Acylation : React with acryloyl chloride in DMF at 0°C to form acrylamide derivatives (56.5% yield) .
  • Reduction : Use Fe/NH₄Cl in methanol/water to reduce nitro intermediates (60–70% yield) .
    Characterize derivatives using X-ray crystallography (for solid-state structure determination ) and high-resolution MS to confirm molecular formulas.

Data Contradiction Analysis

  • Example : Conflicting yields in similar syntheses (e.g., 100% vs. 88% ) may stem from differences in workup procedures or starting material purity. Address this by:
    • Replicating both methods under controlled conditions.
    • Analyzing intermediates via LC-MS to identify side reactions.
    • Optimizing quenching and extraction steps (e.g., aqueous NaHCO₃ washes to remove acidic byproducts ).

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